molecular formula C27H22ClNO5 B14105987 7-Chloro-1-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Chloro-1-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14105987
M. Wt: 475.9 g/mol
InChI Key: GLNKTBMYPGVRME-UHFFFAOYSA-N
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Description

7-Chloro-1-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique structure that combines several functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-1-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The starting materials often include chlorinated aromatic compounds, methoxyphenols, and benzyl derivatives. The synthesis may involve:

    Aromatic substitution reactions: to introduce the chloro and methoxy groups.

    Cyclization reactions: to form the chromeno[2,3-c]pyrrole core.

    Functional group modifications: to introduce the hydroxy and methyl groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-1-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while substitution of the chloro group could yield a variety of substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials or as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 7-Chloro-1-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to enzymes or receptors: Modulating their activity and leading to biological effects.

    Interfere with cellular processes: Such as DNA replication or protein synthesis.

    Induce oxidative stress: Leading to cell death in certain types of cancer cells.

Comparison with Similar Compounds

Similar Compounds

    7-Hydroxy-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one: Shares a similar chromenone core but lacks the chloro and pyrrole groups.

    6-Chloro-4-hydroxy-7-methyl-2H-chromen-2-one: Similar structure but lacks the methoxyphenyl and pyrrole groups.

Uniqueness

7-Chloro-1-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to its combination of functional groups and the chromeno[2,3-c]pyrrole core. This unique structure may confer specific biological activities and make it a valuable compound for further research and development.

Properties

Molecular Formula

C27H22ClNO5

Molecular Weight

475.9 g/mol

IUPAC Name

7-chloro-1-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-[(4-methylphenyl)methyl]-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C27H22ClNO5/c1-14-4-6-16(7-5-14)13-29-24(17-8-9-20(30)22(11-17)33-3)23-25(31)18-12-19(28)15(2)10-21(18)34-26(23)27(29)32/h4-12,24,30H,13H2,1-3H3

InChI Key

GLNKTBMYPGVRME-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C(C3=C(C2=O)OC4=C(C3=O)C=C(C(=C4)C)Cl)C5=CC(=C(C=C5)O)OC

Origin of Product

United States

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